(4-Methyloxolan-2-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

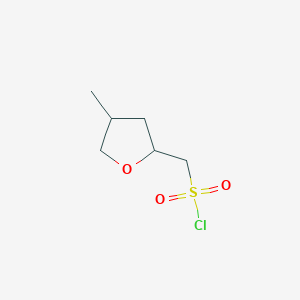

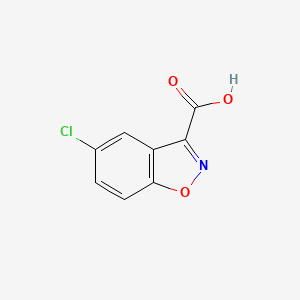

“(4-Methyloxolan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2091428-08-7 . It has a molecular weight of 198.67 . The IUPAC name for this compound is (4-methyltetrahydrofuran-2-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “(4-Methyloxolan-2-yl)methanesulfonyl chloride” is 1S/C6H11ClO3S/c1-5-2-6(10-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Complex Organic Molecules

Research by Upadhyaya et al. (1997) explored the methanesulfonic acid catalyzed reaction of specific phenyl-ethanones with glycerol, leading to the formation of dioxolanes and dioxanes. Further reaction with methanesulfonyl chloride produced methanesulfonates, showcasing its utility in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Upadhyaya et al., 1997).

Cleavable Surfactants and Vesicles

A study by Jaeger et al. (1989) synthesized cleavable double-chain surfactants, demonstrating the versatility of methanesulfonyl chloride derivatives in forming surfactants that can be used for drug delivery systems and in the creation of responsive materials (Jaeger et al., 1989).

Environmental and Biological Applications

- Microbial Metabolism of Methanesulfonic Acid: Methanesulfonic acid, a derivative of methanesulfonyl chloride, is used by diverse aerobic bacteria as a sulfur source, illustrating the ecological role of methanesulfonates in sulfur cycling. This research highlights the environmental significance of methanesulfonates, potentially derived from (4-Methyloxolan-2-yl)methanesulfonyl chloride, in biogeochemical sulfur cycles (Kelly & Murrell, 1999).

Chemical Reactions and Mechanisms

- Oxidation Reactions: Studies on the oxidation of methyl (methylthio)methyl sulfoxide with various oxidizing agents highlight the chemical reactivity and potential applications of methanesulfonyl chloride derivatives in organic synthesis and industrial chemistry. These findings contribute to understanding the oxidation mechanisms and developing novel synthetic routes (Ogura, Suzuki, & Tsuchihashi, 1980).

Advanced Materials and Energy Storage

- Ionic Liquids and Electrochemical Applications: A study by Su et al. (2001) investigated the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid. This research opens avenues for using methanesulfonyl chloride derivatives in energy storage applications, particularly in the development of novel batteries and supercapacitors (Su, Winnick, & Kohl, 2001).

Mécanisme D'action

Target of Action

Similar compounds like methanesulfonyl chloride are known to be highly reactive and can interact with a variety of biological targets .

Mode of Action

Methanesulfonyl chloride, a related compound, is known to be an electrophile, functioning as a source of the “ch3so2+” synthon . It can react with alcohols to form methanesulfonates .

Biochemical Pathways

Methanesulfonyl chloride, a related compound, is used in the formation of methanesulfonates, which are intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .

Result of Action

Methanesulfonyl chloride, a related compound, is known to be highly reactive and can interact with a variety of biological targets .

Action Environment

The reactivity of similar compounds like methanesulfonyl chloride suggests that factors such as ph, temperature, and the presence of other reactive species could potentially influence its action .

Propriétés

IUPAC Name |

(4-methyloxolan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-5-2-6(10-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIRATNYSMKSJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyloxolan-2-yl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)

![N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2496179.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)

![(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2496184.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)

![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)

![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)